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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B1266294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-

ethylhexyl) trimellitate, a widely used plasticizer. The information presented herein is intended

to support research, quality control, and drug development activities where this compound may

be encountered. This document includes tabulated spectroscopic data, detailed experimental

protocols for key analytical techniques, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Tris(2-ethylhexyl) trimellitate,

also known by its IUPAC name, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate.[1]

Infrared (IR) Spectroscopy
Table 1: Key IR Absorption Bands for Tris(2-ethylhexyl) trimellitate
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Wavenumber (cm⁻¹) Assignment Intensity

2956, 2927, 2871

C-H stretching (asymmetric

and symmetric) of CH₃ and

CH₂ groups

Strong

1726
C=O stretching of the ester

carbonyl groups
Strong

1607, 1574
C=C stretching of the aromatic

ring
Weak

1305-1240
C-O stretching and C-O-H

bending vibrations
Medium

1102 C-O-C single bond stretching Medium

Data sourced from ResearchGate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 m 3H Aromatic protons

~4.2 m 6H
-OCH₂- protons of the

ethylhexyl groups

~1.7 m 3H
-CH- proton of the

ethylhexyl groups

~1.3 - 1.5 m 24H

Methylene (-CH₂-)

protons of the alkyl

chains

~0.9 m 18H
Methyl (-CH₃) protons

of the alkyl chains
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Note: These are predicted values based on typical chemical shifts for similar functional groups.

Experimental values may vary slightly.

Table 3: Predicted ¹³C NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

Chemical Shift (ppm) Assignment

~166 - 168 Ester carbonyl carbons (C=O)

~130 - 135 Aromatic carbons (quaternary and CH)

~68 Methylene carbons adjacent to oxygen (-OCH₂-)

~38 Methine carbon (-CH-) of the ethylhexyl group

~30, 29, 24, 23 Methylene carbons (-CH₂-) of the alkyl chains

~14, 11 Methyl carbons (-CH₃) of the alkyl chains

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Experimental values may vary slightly.

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Tris(2-ethylhexyl) trimellitate (Electron Ionization)

m/z Interpretation

546 Molecular Ion [M]⁺

435
Fragment corresponding to the loss of a 2-

ethylhexyl group

323 Fragment ion

305 Fragment ion

Data sourced from the NIST WebBook.[2] A study on extractables from pharmaceutical

packaging materials also identified decomposition products of Tris(2-ethylhexyl) trimellitate

under GC-MS conditions, including 2-Ethyl-1-hexene and 2-Ethylhexanol.
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample such as Tris(2-ethylhexyl) trimellitate.

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid Tris(2-ethylhexyl) trimellitate.

Methodology:

Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with

a small amount of a volatile solvent like acetone and allow them to dry completely.

Place a single drop of the neat liquid sample onto the center of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread and

form a thin film between the plates. Avoid introducing air bubbles.

Instrument Setup:

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

Configure the instrument software for a standard transmission measurement. Set the

desired scan range (typically 4000-400 cm⁻¹) and the number of scans to be averaged

(e.g., 16 or 32 scans for a good signal-to-noise ratio).

Data Acquisition:

Acquire a background spectrum with no sample in the beam path. This will be

automatically subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Acquire the spectrum of the Tris(2-ethylhexyl) trimellitate sample.

Data Processing:
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The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Identify and label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of Tris(2-ethylhexyl) trimellitate.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of Tris(2-ethylhexyl) trimellitate in about 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent, to set the chemical shift scale to 0 ppm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition (¹H NMR):

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the free induction decay (FID) by applying a radiofrequency pulse.
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Typically, a small number of scans (e.g., 8-16) is sufficient for a ¹H spectrum.

Data Acquisition (¹³C NMR):

Switch the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Identify and assign the peaks in both the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Protocol (Electron Ionization)
Objective: To obtain the electron ionization mass spectrum of Tris(2-ethylhexyl) trimellitate.

Methodology:

Sample Introduction:

For a pure, volatile sample, direct infusion via a heated probe can be used.

Alternatively, for complex mixtures or to ensure volatility, the sample can be introduced

through a gas chromatograph (GC-MS). A solution of the sample in a volatile solvent is

injected into the GC, and the compound is separated and then introduced into the mass

spectrometer.

Ionization:
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In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).

This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to

fragment in a characteristic pattern.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and the major fragment ions to aid in structure elucidation

and confirmation.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1266294?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266294?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for
Tris(2-ethylhexyl) Trimellitate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266294#spectroscopic-data-for-2-2-ethylhexyl-
trimellitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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